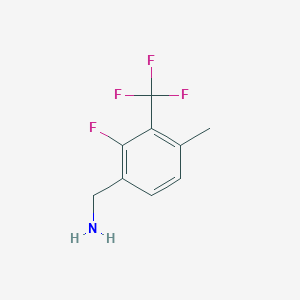
2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine
Overview
Description
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine” is a chemical compound with the molecular formula C9H9F4N . It is also known by other names such as "Benzenemethanamine, 2-fluoro-4-methyl-3-(trifluoromethyl)-" .
Synthesis Analysis
A synthetic method of 2-fluoro-3-methyl-4-(trifluoromethyl)benzylamine hydrochloride has been reported in a patent . The method involves taking a compound A and a compound E as initial raw materials to form a compound B, which is then reacted to form a compound C. The compound C is then used to prepare 2-fluoro-3-methyl-4-(trifluoromethyl)benzylamine hydrochloride .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine” can be represented by the SMILES stringNCc1ccc(F)c(c1)C(F)(F)F . The InChI key for this compound is HZDVQEUISWBXPV-UHFFFAOYSA-N .
Scientific Research Applications
Versatile Catalysis in Organic Synthesis
- Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, including 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, has been reported. This method is significant in medicinal chemistry and synthesis due to its broad applicability in converting triflamide into a wide range of functional groups (Wang, Mei, & Yu, 2009).
Synthesis and Structure-Activity Relationship
- A study focused on the synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. These complexes, including derivatives of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, showed impressive anticancer activities. This research contributes to understanding the mechanism of drug efficacy and the interaction of these compounds with DNA (Ameta, Singh, & Kale, 2013).
Material Science Applications
- Soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and dianhydrides, using compounds related to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, have been synthesized. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable in material science applications (Xie et al., 2001).
Fluorination Techniques
- The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, a process relevant to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, has been achieved using an electrophilic CF3 reagent. This protocol is crucial in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).
Reactivity in Chemical Transformations
- The reactivity of (poly)fluorobenzamides in palladium-catalyzed direct arylations was studied, highlighting how fluoro substituents, similar to those in 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, influence regioselectivity. This research contributes to the understanding of fluoro substituents as directing groups in palladium-catalyzed reactions (Laidaoui, He, Abed, Soulé, & Doucet, 2016).
Safety and Hazards
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine” is considered hazardous. It is a combustible liquid and may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to handle this chemical with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDMJAKWZTTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





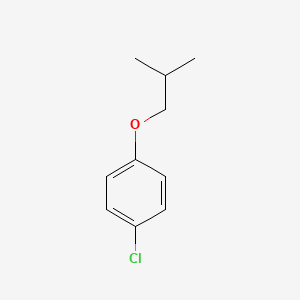
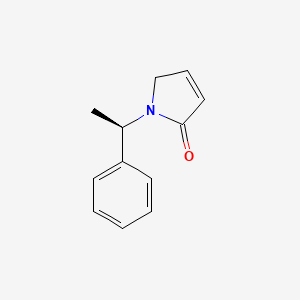
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)
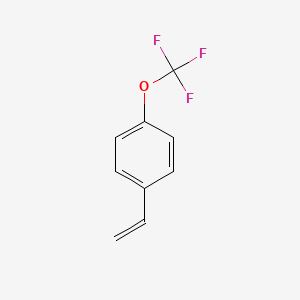
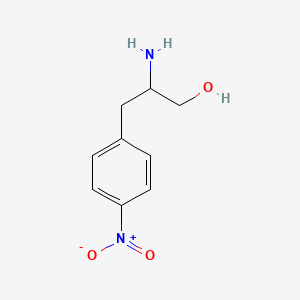

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)

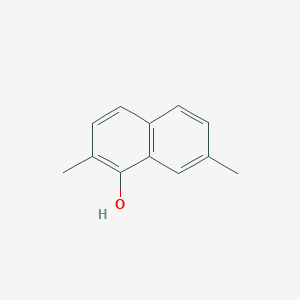
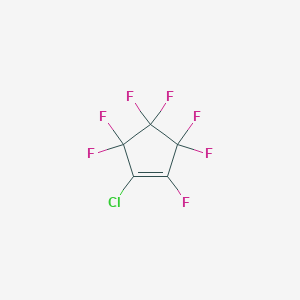
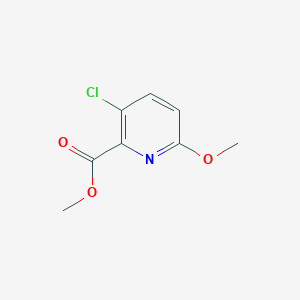
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)